
Indium chloride methoxide (1/1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium chloride methoxide (1/1/2) is a chemical compound that consists of one indium atom, one chlorine atom, and two methoxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indium chloride methoxide (1/1/2) can be synthesized through the reaction of indium chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically involves the following steps:
- Dissolving indium chloride in anhydrous methanol.
- Adding sodium methoxide to the solution to initiate the reaction.
- Stirring the mixture under reflux conditions for a specified period.
- Isolating the product by filtration and purification techniques.
Industrial Production Methods
Industrial production of indium chloride methoxide (1/1/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Indium chloride methoxide (1/1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state indium compounds.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The methoxide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield indium oxide or indium hydroxide.
- Reduction may produce indium metal or lower oxidation state indium compounds.
- Substitution reactions can result in various indium-containing organic or inorganic compounds.
Wissenschaftliche Forschungsanwendungen
Indium chloride methoxide (1/1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other indium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indium chloride methoxide (1/1/2) is explored for its use in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: It is used in the production of indium-containing materials for electronics, optics, and other advanced technologies.
Wirkmechanismus
The mechanism of action of indium chloride methoxide (1/1/2) involves its interaction with molecular targets and pathways in various applications. For example:
Catalysis: The compound acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in organic reactions.
Biological Activity: It may interact with cellular components, leading to disruption of cellular processes and induction of cell death in microbial or cancer cells.
Radiopharmaceuticals: The compound can be labeled with radioactive isotopes, allowing it to target specific tissues or cells for imaging or therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Indium chloride methoxide (1/1/2) can be compared with other similar compounds, such as:
Indium chloride: A simpler compound with only indium and chlorine atoms, used in similar applications but with different reactivity.
Indium methoxide: Contains only indium and methoxide groups, with distinct properties and uses.
Indium acetate: Another indium compound with acetate groups, used in various chemical and industrial applications.
The uniqueness of indium chloride methoxide (1/1/2) lies in its combination of chlorine and methoxide groups, which confer specific reactivity and versatility in different applications.
Eigenschaften
CAS-Nummer |
95734-65-9 |
|---|---|
Molekularformel |
C2H6ClInO2 |
Molekulargewicht |
212.34 g/mol |
IUPAC-Name |
chloro(dimethoxy)indigane |
InChI |
InChI=1S/2CH3O.ClH.In/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |
InChI-Schlüssel |
URQZMABFPYVXBW-UHFFFAOYSA-M |
Kanonische SMILES |
CO[In](OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


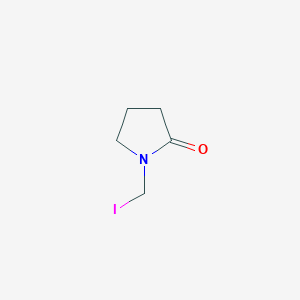

![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
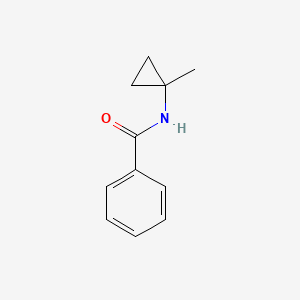
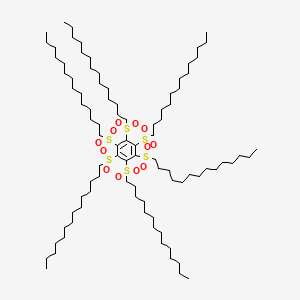
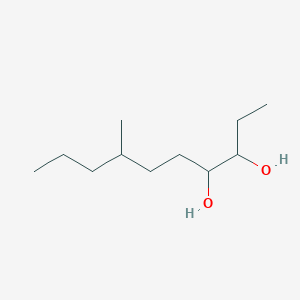

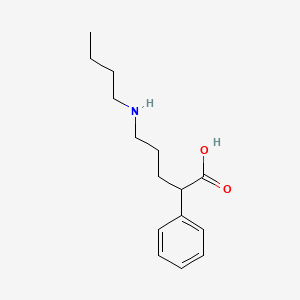
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
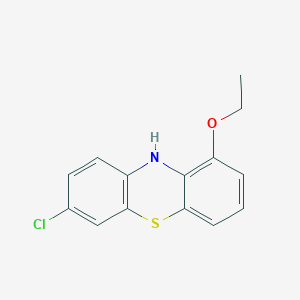
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
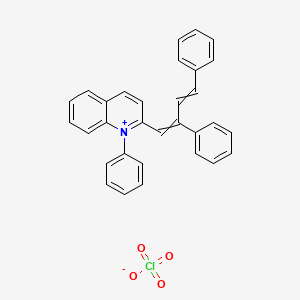
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

